5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine is a chemical compound that features a unique structure combining a benzodioxin moiety with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate triazole precursors under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction proceeds through nucleophilic substitution, where the benzodioxin moiety is introduced to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring or benzodioxin moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3) with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for studying biochemical pathways and mechanisms .
Medicine
Medicinally, this compound is explored for its therapeutic potential in treating diseases such as Alzheimer’s and sickle cell disease. Its derivatives have shown promise in preclinical studies for their ability to modulate biological targets .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an allosteric effector of hemoglobin, increasing its oxygen affinity and reducing erythrocyte sickling in sickle cell disease . The compound binds to hemoglobin at specific sites, altering its conformation and functional properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin moiety but lacks the triazole ring.
N-Substituted (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine: Similar structure with different substituents on the benzodioxin moiety.
Uniqueness
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine is unique due to the combination of the benzodioxin and triazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-10-12-9(13-14-10)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDIUKBUJVKVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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